Diisopropyl malate

Physicochemical Characterization Lipophilicity Chromatography

Diisopropyl malate (CAS 6947-09-7), specifically the (S)-enantiomer, is a chiral diester derived from malic acid and isopropanol. It is a member of the malate ester family, which includes dimethyl and diethyl malate.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
CAS No. 6947-09-7
Cat. No. B8812621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl malate
CAS6947-09-7
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(C(=O)OC(C)C)O
InChIInChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3
InChIKeyXYVHRFVONMVDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Malate (CAS 6947-09-7) for Research and Industrial Procurement: A Comparative Analysis


Diisopropyl malate (CAS 6947-09-7), specifically the (S)-enantiomer, is a chiral diester derived from malic acid and isopropanol [1]. It is a member of the malate ester family, which includes dimethyl and diethyl malate. This compound serves as a chiral building block in asymmetric synthesis and is explored for its potential in biochemical research, particularly as a matrix metalloproteinase (MMP) inhibitor . Its physical properties and lipophilicity differentiate it from other esters in its class, making it a specialized reagent rather than a general-purpose solvent or excipient [2].

The Functional Specificity of Diisopropyl Malate in Scientific Applications


Diisopropyl malate is not a simple, interchangeable commodity chemical. Its specific utility stems from the combination of its chiral center and the steric bulk of its isopropyl ester groups. This structural profile directly influences key performance metrics in specialized applications. For example, the increased lipophilicity (LogP) conferred by the isopropyl groups can significantly alter partitioning and solubility behavior compared to dimethyl or diethyl malate . Furthermore, the chiral nature of the molecule is critical in asymmetric synthesis, where the stereochemical outcome of a reaction is dependent on the use of a specific enantiomer, a function for which achiral analogs or racemic mixtures cannot substitute [1].

Quantifiable Differentiation of Diisopropyl Malate Against Key Analogs


Comparative Physicochemical Properties: Lipophilicity and Volatility

Diisopropyl malate exhibits a distinct physicochemical profile compared to its closest analogs. Its calculated logP (XLogP3) value of 2.5 is significantly higher than that of dimethyl malate (logP ~ -0.4) and diethyl malate (logP ~ 0.9), indicating substantially greater lipophilicity [1]. The boiling point of diisopropyl malate is reported as 236-238°C, which is higher than that of diethyl malate (122-124°C at 12 mmHg) and reflects its higher molecular weight and stronger intermolecular interactions .

Physicochemical Characterization Lipophilicity Chromatography

Synthetic Utility: Yield in Stereoselective Transformations

Diisopropyl malate can be synthesized or utilized in stereoselective transformations. For instance, US Patent 5,189,200 details a method for preparing D-diisopropyl malate from L-diisopropyl tartrate in a 50% overall yield [1]. This provides a quantitative benchmark for the efficiency of obtaining this specific chiral ester. While direct comparative yield data for analogous transformations using dimethyl or diethyl malate are not provided in the same source, this establishes a baseline for its accessibility.

Asymmetric Synthesis Chiral Pool Process Chemistry

Biochemical Activity Profile: MMP Inhibition

Diisopropyl malate, specifically the (-) enantiomer, is reported to inhibit the activity of matrix metalloproteinases (MMPs), including collagenase, gelatinase, stromelysin, and matrilysin . This broad-spectrum inhibition profile suggests a potential mechanism of action for applications in anti-aging or anti-inflammatory research. While quantitative IC50 values against specific MMPs for the parent compound are not provided, this qualitative activity defines a biological application space distinct from its use as a simple solvent or ester.

Biochemistry Enzyme Inhibition Matrix Metalloproteinases

Targeted Applications for Diisopropyl Malate in Scientific Research


Chiral Auxiliary in Asymmetric Synthesis

Diisopropyl malate, particularly the L- or D-enantiomer, is best procured for use as a chiral auxiliary or building block in the asymmetric synthesis of complex molecules, such as pharmacologically relevant lactone lignans or amino acid derivatives [1]. Its performance in this role is directly tied to its defined stereochemistry and steric properties, which are not provided by simpler achiral malate esters.

Biochemical Probe for MMP-Related Pathways

Based on its reported inhibition of a range of matrix metalloproteinases (MMPs) , diisopropyl malate is a candidate for use as a biochemical probe in cellular studies investigating collagen degradation, extracellular matrix remodeling, and related pathological processes. Procurement for this purpose should focus on the specific enantiomer with reported activity.

Research on Lipophilicity and Membrane Permeability

The significantly higher calculated logP value of diisopropyl malate (XLogP3 = 2.5) compared to other malate esters makes it a valuable tool compound for studies investigating the impact of lipophilicity on pharmacokinetic properties like membrane permeability, tissue distribution, or formulation behavior in non-aqueous systems [2].

Technical Documentation Hub

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29 linked technical documents
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